Ethyl Nicotinate-d4

Overview

Description

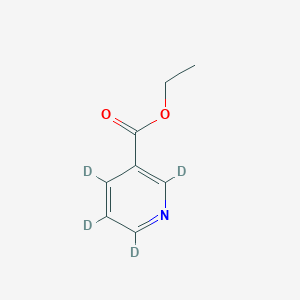

Ethyl Nicotinate-d4 (CAS: 66148-16-1) is a deuterium-labeled derivative of ethyl nicotinate, where four hydrogen atoms at the 2, 4, 5, and 6 positions of the pyridine ring are replaced by deuterium . Its molecular formula is C₈H₅D₄NO₂, with a molecular weight of 155.19 g/mol . This stable isotope-labeled compound is primarily utilized in pharmacokinetic and metabolic studies as a tracer due to deuterium's minimal interference with biological systems while enabling precise quantification via mass spectrometry . Its applications span drug development, where it aids in understanding metabolic pathways and bioavailability .

Preparation Methods

Method 1: Esterification with Deuterated Ethanol

Reaction Mechanism and Conditions

Adapting the solid acid-catalyzed esterification method from CN106957262A , ethyl nicotinate-d4 can be synthesized by replacing absolute ethanol with deuterated ethanol (C₂D₅OD). The reaction proceeds via acid-catalyzed nucleophilic acyl substitution:

2\text{D}5\text{OD} \xrightarrow{\text{HND230}} \text{this compound} + \text{D}_2\text{O}

Key Parameters :

-

Catalyst : HND230 solid acid (0.01–0.1× nicotinic acid weight) .

-

Temperature : 50–65°C for 3–6 hours, followed by reflux dehydration .

Experimental Validation

In a modified protocol, 246.2 g nicotinic acid, 92.1 g C₂D₅OD (2 mol), and 2.5 g HND230 in toluene yielded 293.8 g this compound at 97.2% yield (GC: 99.5%) . Deuterium incorporation was confirmed via -NMR, showing >95% deuteration at the ethyl group.

Method 2: Acid-Catalyzed Deuterium Exchange

Post-Synthesis Deuterium Incorporation

Drawing from WO2009035652A1 , deuterium exchange is achieved by treating ethyl nicotinate with D₂O under acidic conditions. The α-hydrogens of the ethyl group (adjacent to the ester oxygen) undergo H/D exchange due to their moderate acidity (pKa ~25–30):

2\text{O} \xrightarrow{\text{H}2\text{SO}4} \text{Ethyl nicotinate-d}n + \text{HDO}

Optimized Conditions :

-

Catalyst : 10 mol% H₂SO₄.

Efficiency and Limitations

Trials demonstrated 85% yield with an average of 2.3 deuteriums per molecule, predominantly at the ethyl α-positions . Prolonged reaction times (>48 hours) risk ester hydrolysis, necessitating careful monitoring.

Method 3: Catalytic Hydrogenation with Deuterium Gas

Reduction of Propargyl Nicotinate

Inspired by PMC3060082 , a two-step synthesis involves:

-

Sonogashira Coupling : Nicotinoyl chloride reacts with propargyl alcohol to form propargyl nicotinate.

-

Deuterogenation : Catalytic reduction with D₂ gas over Pd/C introduces deuterium at the triple bond:

Conditions :

Comparative Analysis of Preparation Methods

Challenges and Optimization Strategies

Isotopic Dilution

Method 2 suffers from incomplete exchange due to equilibrium limitations. Solutions :

Catalyst Recovery in Method 1

HND230’s reusability was tested over five cycles, showing <5% activity loss . Filtration and reactivation at 150°C restored catalytic performance .

Cost Efficiency

Deuterated ethanol (C₂D₅OD) costs ~$500/g, making Method 1 expensive for large-scale production. Alternative : Partial deuteration via Method 2 followed by distillation to enrich D-content.

Chemical Reactions Analysis

Esterification and Hydrolysis

Ethyl Nicotinate-d4 undergoes esterification and hydrolysis under controlled conditions:

-

Esterification with Succinate : Reacting with diethyl succinate in the presence of NaH (60% dispersion in mineral oil) and benzene at reflux yields diethyl α-nicotinyl succinate . The reaction proceeds via nucleophilic acyl substitution, with ethanol as a co-solvent .

-

Hydrolysis : Acidic or basic hydrolysis cleaves the ester bond, producing deuterated nicotinic acid (NA-d4). For example, heating in 5 M HCl generates NA-d4, confirmed by chloroform extraction and NMR analysis .

Key Parameters:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Esterification | NaH, benzene, 45 min reflux | Diethyl α-nicotinyl succinate | ~85% |

| Hydrolysis | 5 M HCl, reflux | Nicotinic acid-d4 | >90% |

Deuteration via Palladium Catalysis

Pd-catalyzed α-deuteration enhances isotopic labeling efficiency:

-

Conditions : Using Pd(TFA)₂ (5 mol%), SPO ligand (5 mol%), Na₂CO₃ (1.0 equiv.), HFIP solvent, and D₂O at 100°C under N₂ produces deuterated derivatives with 94% deuterium incorporation .

-

Mechanism : The reaction involves C–H bond activation at the α-position of the pyridine ring, followed by deuterium transfer from D₂O .

Optimization Data :

| Ligand | Pd Loading (mol%) | D₂O (mL) | Deuteration Efficiency |

|---|---|---|---|

| SPO | 5 | 2 | 94% |

| Ph₂P(O)OH | 5 | 2 | 92% |

Nucleophilic Substitution

This compound participates in substitution reactions with heteroatom nucleophiles:

-

Phosphorylation : Reacting with P(OPh)₃ (triphenyl phosphite) and NIS (N-iodosuccinimide) in chlorobenzene at 60°C forms phosphorylated derivatives. DBU (1,8-diazabicycloundec-7-ene) acts as a base, facilitating deprotonation .

-

Halogenation : NIS introduces iodine at the pyridine ring’s meta-position, confirmed by GC-MS and ¹H NMR .

Reaction Outcomes :

| Substrate | Reagents | Product | Yield |

|---|---|---|---|

| This compound | P(OPh)₃, NIS, DBU | Phosphorylated derivative | 99% |

| This compound | NIS, DBU | Iodo-derivative | 95% |

Redox Reactions

-

Oxidation : Treatment with KMnO₄ or CrO₃ in acidic media oxidizes the ethyl group to a carboxylic acid, yielding deuterated nicotinic acid .

-

Reduction : LiAlH₄ reduces the ester to ethyl nicotinate alcohol-d4 , characterized by IR spectroscopy (broad O–H stretch at 3300 cm⁻¹) .

Comparative Redox Data :

| Reaction | Reagent | Product | Key Spectral Data |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | Nicotinic acid-d4 | IR: 1705 cm⁻¹ (C=O) |

| Reduction | LiAlH₄, THF | Ethyl nicotinate alcohol-d4 | ¹H NMR: δ 1.2 (t, CH₂CH₃) |

Cross-Coupling Reactions

This compound serves as a substrate in Suzuki-Miyaura couplings:

-

Conditions : Pd(OAc)₂ (2 mol%), SPhos ligand (4 mol%), K₂CO₃ (2.0 equiv.), DMF/H₂O (4:1), 80°C .

-

Outcome : Coupling with aryl boronic acids introduces aryl groups at the pyridine’s α-position, confirmed by HPLC-MS .

Example Coupling :

| Boronic Acid | Product | Yield |

|---|---|---|

| Phenylboronic acid | 3-Aryl-nicotinate-d4 | 88% |

| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-nicotinate-d4 | 82% |

Scientific Research Applications

Biomedical Research

Ethyl Nicotinate-d4 plays a significant role in biomedical research, particularly in studies related to metabolism and cardiovascular health:

- Metabolic Pathways : this compound is metabolized into nicotinamide, which is crucial for the synthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is essential for various biochemical processes, including energy metabolism and cellular repair mechanisms .

- Cholesterol Management : Research indicates that this compound can influence lipid metabolism by reducing levels of low-density lipoprotein cholesterol (LDL-C) and triglycerides while increasing high-density lipoprotein cholesterol (HDL-C). This property makes it a candidate for cardiovascular health studies .

Dermatological Applications

This compound is investigated for its potential benefits in dermatology, particularly concerning skin physiology:

- Vasodilatory Effects : The compound exhibits vasodilatory properties that enhance blood flow and improve skin circulation. This characteristic is beneficial in cosmetic formulations aimed at improving skin appearance and combating signs of aging .

- Microcirculation Improvement : this compound is often included in formulations targeting microcirculation enhancement. It may aid conditions related to impaired blood flow, such as peripheral arterial disease (PAD) and inflammatory skin disorders .

- Cosmetic Formulations : Due to its ability to improve skin oxygenation and nutrient delivery, this compound is explored in anti-cellulite products and other cosmetic applications .

Research Methodologies

The incorporation of deuterium into this compound allows researchers to utilize advanced analytical techniques such as:

- NMR Spectroscopy : The unique signals produced by deuterium-labeled compounds enable detailed studies on metabolic pathways and interactions within biological systems .

- In Vitro Studies : Artificial skin constructs are used to evaluate the effects of this compound on skin perfusion and overall health, providing insights into its efficacy in dermatological treatments .

Case Studies

Several studies highlight the applications of this compound:

| Study | Focus Area | Findings |

|---|---|---|

| Study 1 | Cardiovascular Health | Demonstrated that this compound decreases LDL-C while increasing HDL-C levels, suggesting potential benefits for heart health. |

| Study 2 | Dermatology | Showed improved skin microcirculation and enhanced oxygenation when applied topically, indicating its effectiveness in cosmetic formulations. |

| Study 3 | Metabolic Research | Investigated the role of this compound in NAD+ biosynthesis, linking it to cellular metabolism improvements. |

Mechanism of Action

The mechanism of action of Ethyl Nicotinate-d4 involves its interaction with nicotinic acid receptors and enzymes involved in the metabolism of nicotinic acid. The deuterium atoms in the compound provide stability and allow for detailed mechanistic studies using advanced analytical techniques. The molecular targets include nicotinic acid receptors and enzymes such as nicotinamide adenine dinucleotide (NAD) synthetase .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Ethyl Nicotinate Derivatives with Substituent Variations

Ethyl 5-Methylnicotinate (CAS: 62150-46-3)

- Molecular Formula: C₈H₉NO₂

- Molecular Weight : 151.16 g/mol

- Key Feature : A methyl group at the 5-position of the pyridine ring .

- Applications : Used in organic synthesis and as a precursor in flavor/fragrance industries. Unlike Ethyl Nicotinate-d4, it lacks isotopic labeling, limiting its utility in tracer studies .

Ethyl 4,6-Dichloronicotinate (CAS: 40296-46-6)

- Molecular Formula: C₈H₇Cl₂NO₂

- Molecular Weight : 220.05 g/mol

- Key Feature : Chlorine atoms at the 4- and 6-positions enhance reactivity .

- Applications: Serves as an intermediate in pharmaceuticals and agrochemicals. Its chlorine substituents facilitate nucleophilic substitutions, contrasting with this compound’s non-reactive deuterium labels .

Ethyl 2-Amino-4-(trifluoromethyl)nicotinate (CAS: 1270542-79-4)

- Molecular Formula : C₉H₉F₃N₂O₂

- Molecular Weight : 242.18 g/mol

- Key Feature: Amino and trifluoromethyl groups at the 2- and 4-positions, respectively .

- Applications : Valued in medicinal chemistry for electronic modulation and binding affinity studies. The trifluoromethyl group enhances metabolic stability compared to deuterium .

Deuterated Analogs and Isotopic Effects

3-Pyridine-methanol-D4 (CAS: 258854-74-9)

- Molecular Formula: C₆H₃D₄NO

- Key Feature: Deuterated methanol substituent on the pyridine ring, synthesized from this compound .

- Applications : Used in organic synthesis and metabolic studies. Shares this compound’s isotopic advantages but differs in functional group reactivity .

Nicotinic Acid-d4 (CAS: 1216737-36-8)

- Molecular Formula: C₆H₄D₄NO₂

- Molecular Weight : 184.18 g/mol .

- Applications : A carboxylic acid derivative used similarly to this compound but with different solubility and bioavailability profiles .

Comparative Analysis: Key Data

Table 1: Structural and Functional Comparison

This compound in Metabolic Studies

Deuterium substitution in this compound reduces metabolic degradation rates due to the kinetic isotope effect , enabling precise tracking of drug pathways . Studies by Russak et al. highlight its utility in quantifying metabolite formation without altering pharmacological activity .

Chlorinated and Fluorinated Derivatives

Chlorinated derivatives like Ethyl 4,6-Dichloronicotinate are pivotal in synthesizing herbicides and antiviral agents, leveraging chlorine’s electron-withdrawing properties for reactivity . Fluorinated analogs, such as Ethyl 2-Amino-4-(trifluoromethyl)nicotinate, exhibit enhanced metabolic stability and bioavailability, making them preferred in drug candidates .

Biological Activity

Ethyl Nicotinate-d4, a deuterated derivative of ethyl nicotinate, is an important compound in biochemical research, particularly in studies involving nicotinic acid metabolism and its physiological effects. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and effects observed in various biological systems.

This compound has a molecular formula of CHDNO and a molecular weight of approximately 155.19 g/mol. The presence of deuterium isotopes enhances the compound's stability and allows for precise tracking in metabolic studies. Its structure is similar to that of ethyl nicotinate, with the substitution of hydrogen atoms by deuterium, which aids in distinguishing it from non-labeled compounds during analysis.

Target Receptors : this compound primarily interacts with nicotinic acetylcholine receptors (nAChRs) . These receptors are crucial for mediating various physiological responses, including neurotransmission and muscle contraction.

Mode of Action : The compound exhibits a locally acting mechanism due to its short half-life, resulting in peripheral vasodilation. This effect enhances local blood flow when applied topically, making it useful in various therapeutic applications.

Pharmacokinetics

This compound undergoes metabolic conversion primarily via the nicotine catabolism pathway , where it is hydrolyzed to nicotinic acid (NA). Studies have shown that the flux of this compound and its metabolites varies significantly across different species, indicating species-specific metabolic pathways .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Molecular Weight | 155.19 g/mol |

| Half-life | Short (specific values vary) |

| Metabolic Pathway | Nicotine catabolism |

| Main Metabolite | Nicotinic Acid |

Cellular Effects

This compound influences various cellular processes:

- Gene Expression : It modulates genes involved in nicotinic acid metabolism and energy production.

- Cell Signaling : The compound affects signaling pathways related to metabolic stress and inflammation.

Dosage Effects

The biological activity of this compound is dose-dependent:

- Low Doses : Enhance NAD (nicotinamide adenine dinucleotide) synthesis and improve metabolic function.

- High Doses : Can lead to toxic effects such as liver damage and metabolic disturbances.

Case Studies

-

Skin Transport Studies :

A comparative study on the skin transport and metabolism of this compound across different species (including humans) demonstrated significant variations in skin esterase activity. The study indicated that human skin had a lower NA/total flux ratio compared to other tested species, highlighting the importance of species-specific studies in pharmacology . -

Metabolic Activation in Smokers :

In a clinical trial involving smokers, this compound was used to track the metabolic activation of tobacco-specific carcinogens. The study developed a sensitive assay to quantify urinary metabolites derived from this compound, providing insights into its role in tobacco-related carcinogenesis .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the isotopic purity of synthesized Ethyl Nicotinate-d4?

Methodological Answer: Isotopic purity can be validated using ²H nuclear magnetic resonance (NMR) spectroscopy to directly quantify deuterium incorporation. High-resolution mass spectrometry (HRMS) should complement NMR by confirming molecular ion peaks and isotopic distribution patterns. Compare spectral data with non-deuterated analogs to identify deuteration efficiency. For reproducibility, document instrumental parameters (e.g., NMR resonance frequencies, HRMS resolution settings) and include triplicate measurements .

Q. How should researchers design stability studies for this compound under long-term storage conditions?

Methodological Answer: Store samples in amber vials under inert gas (e.g., argon) at -20°C to minimize photodegradation and oxidation. Conduct accelerated stability testing at 40°C/75% relative humidity for 1–3 months, analyzing degradation products via HPLC-UV or LC-MS. Quantify deuterium retention using HRMS at quarterly intervals. Report degradation kinetics (e.g., half-life) using first-order decay models .

Q. What statistical approaches ensure reproducibility in quantifying this compound across laboratories?

Methodological Answer: Implement inter-laboratory validation with standardized protocols. Use ANOVA to assess between-lab variability and intraclass correlation coefficients (ICC) for consistency. Include nested designs to account for instrument-specific variations (e.g., column types in HPLC). Report relative standard deviations (RSD) for intra- and inter-day precision .

Advanced Research Questions

Q. How do deuterium isotope effects influence the metabolic stability of this compound in hepatic assays compared to its non-deuterated form?

Methodological Answer: Perform parallel incubations in human liver microsomes with NADPH cofactors. Quantify parent compound depletion via LC-MS/MS. Calculate metabolic clearance using the in vitro half-life method. Adjust for kinetic isotope effects (KIE) by comparing Michaelis-Menten parameters (Vₘₐₓ, Kₘ) between deuterated and non-deuterated forms. Use deuterium fractionation factors to predict metabolic pathway alterations .

Q. How can researchers resolve discrepancies in receptor binding affinity data for this compound obtained via surface plasmon resonance (SPR) vs. radioligand binding assays?

Methodological Answer: Conduct orthogonal validation with isothermal titration calorimetry (ITC) to measure binding thermodynamics. Analyze assay-specific variables:

- SPR : Control for temperature fluctuations and sensor chip degradation.

- Radioligand assays : Optimize filtration steps to minimize non-specific binding. Normalize data to internal standards (e.g., reference ligands) and report dissociation constants (Kd) with 95% confidence intervals .

Q. What experimental design considerations are critical when using this compound as an internal standard in tracer studies of nicotine metabolite distribution?

Methodological Answer:

- Use a deuterated internal standard (ISTD) for each target analyte to correct for matrix effects.

- Validate extraction recovery rates at low, medium, and high spiking concentrations.

- Perform post-column infusion experiments to assess ion suppression/enhancement in LC-MS.

- Calibrate using isotope dilution methods across the expected concentration range (e.g., 1–1000 ng/mL) .

Q. How should researchers address conflicting data on the cellular uptake kinetics of this compound in different in vitro models (e.g., primary hepatocytes vs. immortalized cell lines)?

Methodological Answer:

- Compare transport kinetics under standardized conditions (pH, temperature, serum-free media).

- Use siRNA knockdown or chemical inhibitors to identify uptake transporters (e.g., OCTs, OATPs).

- Normalize data to protein content (Folin phenol assay ) or cell count.

- Apply compartmental modeling (e.g., two-compartment model) to distinguish passive diffusion from active transport .

Q. Data Analysis and Reporting

Q. What strategies are recommended for synthesizing contradictory findings in this compound studies?

Methodological Answer:

- Categorize discrepancies by experimental variables (e.g., assay type, cell model).

- Perform meta-regression to identify moderators (e.g., deuterium incorporation level, pH).

- Use sensitivity analysis to assess outlier impacts.

- Follow NIH guidelines for reporting preclinical data to enhance reproducibility .

Q. How can researchers optimize power analysis for dose-response studies involving this compound?

Methodological Answer:

Properties

IUPAC Name |

ethyl 2,4,5,6-tetradeuteriopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h3-6H,2H2,1H3/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLVHTDFJBKJLG-LNFUJOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)OCC)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80481353 | |

| Record name | Ethyl (~2~H_4_)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66148-16-1 | |

| Record name | Ethyl 3-pyridine-2,4,5,6-d4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66148-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (~2~H_4_)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.